Methyl 1H-benzo[G]indole-2-carboxylate
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Overview
Description
Methyl 1H-benzo[G]indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in many natural products and pharmaceuticals . This compound, in particular, has a fused benzene and pyrrole ring structure, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzo[G]indole-2-carboxylate can be achieved through several methods. One common approach involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups . This method is optimized by exposing the reactants to microwave irradiation, resulting in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed coupling are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzo[G]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . These conditions facilitate the formation of various indole derivatives.
Major Products Formed
The major products formed from these reactions include different indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate .
Scientific Research Applications
Methyl 1H-benzo[G]indole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1H-benzo[G]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to chelate with two magnesium ions within the active site of integrase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Methyl indole-2-carboxylate: Known for its inhibitory effects on β-amyloid production.
Ethyl indole-2-carboxylate: Used in the preparation of various receptor antagonists and inhibitors.
Indole-2-carboxylic acid derivatives: These compounds have shown significant biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 1H-benzo[G]indole-2-carboxylate stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine.
Properties
IUPAC Name |
methyl 1H-benzo[g]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXKEHVYVOZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500696 |
Source
|
Record name | Methyl 1H-benzo[g]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55970-07-5 |
Source
|
Record name | Methyl 1H-benzo[g]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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